4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound featuring multiple functional groups, including a nitro group, a pyrrolidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic synthesis. One common approach starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a coupling reaction with 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline. The pyrrolidine ring is often introduced via a nucleophilic substitution reaction on a suitable pyridazine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Reduction of the nitro group: 4-methyl-3-amino-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide.
Halogenation: 4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2-chlorobenzamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may be investigated for its potential as a pharmacophore in drug design. The presence of the pyrrolidine and pyridazine rings suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential anti-inflammatory, antimicrobial, or anticancer activities. The structural complexity of the compound allows for specific interactions with biological macromolecules, which could be exploited in drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The nitro group could participate in redox reactions, while the pyrrolidine and pyridazine rings could facilitate binding to specific protein sites, influencing signal transduction pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitrobenzoic acid: Lacks the pyrrolidine and pyridazine rings, making it less complex and potentially less biologically active.
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide: Similar structure but without the nitro group, which may alter its reactivity and biological activity.
4-methyl-3-nitro-N-(4-(pyridin-3-yl)phenyl)benzamide: Contains a pyridine ring instead of a pyridazine ring, which could affect its binding properties and biological effects.
Uniqueness
The uniqueness of 4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro group and the pyrrolidine-pyridazine moiety makes it a valuable compound for further research and development in various scientific fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-methyl-3-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-4-5-17(14-20(15)27(29)30)22(28)23-18-8-6-16(7-9-18)19-10-11-21(25-24-19)26-12-2-3-13-26/h4-11,14H,2-3,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARLZECSDCZOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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